Semicarbazide, 4-(m-chlorophenyl)-1-(2-pyrrolylmethylene)-
Description
Semicarbazide, 4-(m-chlorophenyl)-1-(2-pyrrolylmethylene)- (molecular formula: C₁₃H₁₂ClN₄O), is a semicarbazide derivative featuring a meta-chlorophenyl group and a pyrrolylmethylene moiety. This compound belongs to a class of hydrazone derivatives known for diverse pharmacological activities, including enzyme inhibition and anticonvulsant properties.
Properties
CAS No. |
119033-98-6 |
|---|---|
Molecular Formula |
C12H11ClN4O |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[(E)-1H-pyrrol-2-ylmethylideneamino]urea |
InChI |
InChI=1S/C12H11ClN4O/c13-9-3-1-4-10(7-9)16-12(18)17-15-8-11-5-2-6-14-11/h1-8,14H,(H2,16,17,18)/b15-8+ |
InChI Key |
FVBKWVPOKGRVAO-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)N/N=C/C2=CC=CN2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NN=CC2=CC=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Pyrrol-2-yl)methylene)-N-(3-chlorophenyl)hydrazinecarboxamide typically involves the condensation of 2-formylpyrrole with N-(3-chlorophenyl)hydrazinecarboxamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((1H-Pyrrol-2-yl)methylene)-N-(3-chlorophenyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid derivatives.
Reduction: The hydrazinecarboxamide moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1H-Pyrrol-2-yl)methylene)-N-(3-chlorophenyl)hydrazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((1H-Pyrrol-2-yl)methylene)-N-(3-chlorophenyl)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Varied Aryl Substituents
Key Compounds :
4-(p-Bromophenyl)-1-(1-ethylidene)semicarbazide (): Exhibits potent MAO-B inhibition (IC₅₀ = 0.212 µM) due to para-bromophenyl substitution, which enhances aryl binding site interactions.
4-(p-Chlorophenyl)-1-(2-pyrrolylmethylene)-3-thiosemicarbazide (): A thiosemicarbazone analogue with para-chlorophenyl substitution, showing high toxicity (LD₅₀ = 201 µg/kg in mice).
4-(m-Methoxyphenyl)-1-(2-pyrrolylmethylene)semicarbazide (): Methoxy substituent alters electronic properties but lacks reported bioactivity data.
Comparison :
Bioisosteric Hydrazones and Anticonvulsant Activity
Key Compounds :
6-Chloroisatin-3-(4-bromophenyl)semicarbazone (): Demonstrates broad-spectrum anticonvulsant activity (MES, ScMet, ScSty tests) attributed to hydrogen-bonding interactions.
N-Methyl-5-bromo-3-(p-chlorophenylimino)isatin (): Superior anticonvulsant activity (LD₅₀ > 600 mg/kg) compared to phenytoin.
Comparison :
- Hydrogen Bonding : The target compound’s pyrrolylmethylene group may enhance hydrogen bonding, similar to active isatin semicarbazones, but the meta-chloro substituent could disrupt optimal pharmacophore alignment .
- Activity Gap : Unlike 6-chloroisatin derivatives, the absence of an isatin core in the target compound may limit anticonvulsant efficacy unless alternative binding mechanisms exist.
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Substituent Effects on Activity
| Substituent | Position | Electronic Effect | Observed Impact |
|---|---|---|---|
| Chloro (-Cl) | meta | Electron-withdrawing | Potential reduced receptor affinity vs. para |
| Bromo (-Br) | para | Electron-withdrawing | Enhanced MAO-B inhibition |
| Methoxy (-OCH₃) | meta | Electron-donating | Unreported bioactivity |
Research Findings and Implications
- Enzyme Inhibition : Para-substituted aryl groups (e.g., bromo or chloro) in semicarbazides optimize MAO-B and cholinesterase inhibition, suggesting the target compound’s meta-chloro substitution may require structural optimization for similar efficacy .
- Toxicity Profile : Thiosemicarbazones exhibit higher toxicity than semicarbazides, highlighting the importance of the hydrazide backbone in safety .
- Anticonvulsant Potential: Hydrogen-bonding capacity in semicarbazones correlates with anticonvulsant activity, but the target compound’s pyrrolylmethylene group needs empirical validation .
Biological Activity
Semicarbazide derivatives have gained attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The compound Semicarbazide, 4-(m-chlorophenyl)-1-(2-pyrrolylmethylene)- (also referred to as 4-(m-chlorophenyl)-1-(2-pyrrolylmethylene)semicarbazide ) is a notable member of this class. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name: 4-(m-chlorophenyl)-1-(2-pyrrolylmethylene)semicarbazide
- Molecular Formula: C12H12ClN5O
- Molecular Weight: 263.71 g/mol
- CAS Number: Not specifically listed, but related compounds can be found under similar identifiers.
The biological activity of semicarbazide derivatives is often attributed to their ability to interact with various biological macromolecules. The presence of the semicarbazide functional group allows for:
- Hydrogen Bonding: Facilitates interactions with enzymes and receptors.
- π-π Interactions: The aromatic rings can engage in stacking interactions with nucleic acids or proteins.
Antimicrobial Activity
Research has demonstrated that semicarbazide derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity: Studies have shown that compounds similar to 4-(m-chlorophenyl)-1-(2-pyrrolylmethylene)- display activity against Gram-positive and Gram-negative bacteria. In vitro tests indicated effective inhibition against strains such as E. coli and S. aureus at concentrations ranging from 0.1 mg/ml to 0.5 mg/ml .
| Compound | Target Bacteria | Concentration | Activity |
|---|---|---|---|
| 4-(m-chlorophenyl)-1-(2-pyrrolylmethylene)- | E. coli | 0.5 mg/ml | Significant |
| 4-(m-chlorophenyl)-1-(2-pyrrolylmethylene)- | S. aureus | 0.1 mg/ml | Significant |
Antifungal Activity
Similar compounds have shown potential antifungal activity, particularly against Candida species and other fungal pathogens. The exact efficacy of the specific compound requires further investigation through standardized antifungal assays.
Anticancer Activity
Emerging studies suggest that semicarbazide derivatives may possess anticancer properties:
- Cell Line Studies: Preliminary investigations indicate that these compounds can inhibit cell proliferation in various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluated the antibacterial effects of various semicarbazide derivatives, including those with m-chlorophenyl substitutions. Results showed promising inhibition zones against E. coli and S. aureus, highlighting the structural importance for activity .
- Anticancer Potential : Another research focused on the synthesis of new semicarbazide derivatives and their evaluation against cancerous cell lines. The findings suggested that certain modifications enhance cytotoxicity, indicating a structure-activity relationship worth exploring further .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds might disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
